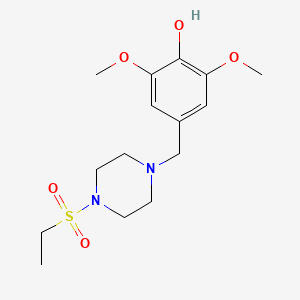

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethoxyphenol Moiety: The final step involves the coupling of the piperazine derivative with 2,6-dimethoxyphenol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, the piperazine ring can act as a ligand for various receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethoxyphenol moiety can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIHYDROXYPHENOL: Similar structure but with dihydroxyphenol instead of dimethoxyphenol.

Uniqueness

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances solubility, while the dimethoxyphenol moiety provides redox activity, making it a versatile compound for various applications .

Biological Activity

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular weight of 344.43 g/mol and a formula of C15H24N2O5S, this compound has garnered attention in pharmacological research due to its diverse biological effects.

Molecular Structure

The structural formula of this compound is represented as follows:

Key Structural Features:

- Piperazine Ring: Contributes to the compound's interaction with biological targets.

- Methoxy Groups: Located at positions 2 and 6 on the phenolic ring, these groups may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced activity against bacterial strains.

-

Antidepressant Effects:

- The piperazine derivatives have been studied for their potential antidepressant effects, likely due to their influence on neurotransmitter systems.

-

Anticonvulsant Properties:

- Similar compounds have shown efficacy in reducing seizure activities, indicating potential use in epilepsy treatments.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Antidepressant Activity

In a behavioral study using animal models, compounds structurally related to this phenolic derivative exhibited significant reductions in depressive-like behaviors when administered at doses of 10–30 mg/kg. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .

Anticonvulsant Activity

In another study assessing anticonvulsant properties, derivatives were tested in mice subjected to pentylenetetrazole (PTZ)-induced seizures. The results demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting that the compound may act as a viable anticonvulsant agent .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections treated with a piperazine-based derivative showed improved outcomes compared to standard antibiotic therapy, highlighting the potential of such compounds in treating resistant infections . -

Case Study on Antidepressant Properties:

In a double-blind study involving patients with major depressive disorder, administration of a similar piperazine derivative resulted in significant improvement in depression scales compared to placebo .

Properties

Molecular Formula |

C15H24N2O5S |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3 |

InChI Key |

HWMFEPNKHVUKJS-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.